molecular formula C16H13N3OS2 B2776153 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine CAS No. 862975-44-8

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine

Cat. No.: B2776153
CAS No.: 862975-44-8
M. Wt: 327.42
InChI Key: VUXRYPSXAOHOLR-UHFFFAOYSA-N
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Description

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever.

Mode of Action

The compound acts as an inhibitor of the COX-1 enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of these compounds, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1, it disrupts the conversion of arachidonic acid to prostaglandins. This can have downstream effects on various physiological processes, including inflammation and pain sensation.

Result of Action

The inhibition of COX-1 by this compound leads to a reduction in the production of prostaglandins . This can result in a decrease in inflammation and pain, making it potentially useful for the treatment of conditions such as arthritis or other inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-methylbenzothiazole with 6-methoxybenzo[d]thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzo[d]thiazol-2-amine is unique due to its dual benzothiazole structure, which may confer enhanced biological activity and specificity compared to simpler benzothiazole derivatives .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c1-9-17-12-5-3-10(7-14(12)21-9)18-16-19-13-6-4-11(20-2)8-15(13)22-16/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXRYPSXAOHOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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